molecular formula C10H9ClFNO2S B2861019 5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride CAS No. 2155856-35-0

5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride

Cat. No.: B2861019
CAS No.: 2155856-35-0
M. Wt: 261.7
InChI Key: IUPWALNGFCEFPS-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride (CAS 2155856-35-0) is a high-purity chemical reagent with a molecular weight of 261.70 g/mol and the molecular formula C10H9ClFNO2S . As a sulfonyl fluoride derivative, this compound is of significant interest in chemical biology and medicinal chemistry research. Sulfonyl fluorides are a class of compounds known to act as covalent modifiers of specific enzyme active sites . They can serve as potent and irreversible inhibitors for various serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH), by targeting serine residues . The naphthalene backbone of this reagent provides a rigid, aromatic scaffold that can be valuable in the design of enzyme inhibitors or as a building block in organic synthesis . This makes it a useful candidate for developing pharmacological tools to study enzyme function and for probing proteomes using activity-based protein profiling (ABPP) methodologies. The compound requires cold-chain transportation and must be stored as specified to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminonaphthalene-2-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S.ClH/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPWALNGFCEFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)F)C(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride typically involves the sulfonation of naphthalene derivatives followed by fluorination and amination steps. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and fluorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The use of automated systems and stringent quality control measures ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted naphthalene derivatives, while oxidation and reduction reactions can modify the amino group to produce different functionalized compounds .

Scientific Research Applications

5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF·HCl)

  • Molecular Formula: C₈H₁₀FNO₂S·HCl
  • Molecular Weight : 239.70 g/mol
  • Key Features: Benzene ring substituted with a sulfonyl fluoride group and a 2-aminoethyl side chain. Hazards: Skin corrosion (Category 1B), releases hydrogen fluoride (HF) upon hydrolysis . Applications: Widely used as a serine protease inhibitor in biochemical studies due to its irreversible binding to active sites .
  • Comparison: Reactivity: Both compounds release HF under hydrolytic conditions, necessitating similar safety protocols. Storage: AEBSF is stable under recommended conditions but reacts with glass, while the target compound may require argon storage for stability .

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride

  • Molecular Formula : C₁₄H₁₇ClN₂O₂S·HCl (from )
  • Molecular Weight : ~377.3 g/mol (estimated).
  • Key Features: Naphthalene core with a chlorine substituent (position 5) and a sulfonamide-linked aminobutyl chain. Applications: Likely used as a biochemical tool, given its sulfonamide group’s affinity for metal ions or enzymes.
  • Comparison: Substituent Effects: The chlorine atom in this compound may increase electrophilicity compared to the amino group in the target compound, altering reactivity in nucleophilic environments.

5-(Aminomethyl)furan-2-sulfonamide Hydrochloride

  • Molecular Formula : C₅H₉N₂O₃S·HCl
  • Molecular Weight : 212.65 g/mol .
  • Key Features: Furan ring with an aminomethyl (-CH₂NH₂) group and sulfonamide. Applications: Potential intermediate in drug synthesis, leveraging furan’s electron-rich nature.
  • Comparison :
    • Aromaticity : Furan’s oxygen atom contributes to polarizability, contrasting with the naphthalene system’s hydrophobicity.
    • Reactivity : The sulfonamide group reduces HF release risk compared to sulfonyl fluoride-containing compounds .

Research Findings and Trends

  • Reactivity : Sulfonyl fluorides (e.g., target compound, AEBSF) are prized for their "click-like" reactivity with nucleophiles, enabling targeted covalent modifications in drug discovery .
  • Safety Considerations : Compounds releasing HF (e.g., target compound, AEBSF) require stringent handling protocols, including argon storage and glass-free containers .

Biological Activity

5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride (5-ANSF) is a sulfonyl fluoride compound with significant biological activity, particularly in the context of enzyme inhibition and cellular signaling. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

5-ANSF is an organic compound characterized by its sulfonyl fluoride group attached to a naphthalene ring. The presence of the amino group enhances its reactivity and biological interactions, making it a versatile tool in chemical biology.

5-ANSF functions primarily as a covalent inhibitor targeting serine hydrolases and other enzymes. The sulfonyl fluoride moiety allows for the formation of stable covalent bonds with nucleophilic residues in target enzymes, leading to inhibition of their activity. This mechanism has been extensively studied in various contexts:

  • Enzyme Inhibition : 5-ANSF has shown potent inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), with an IC50 value reported at approximately 5 nM . This selectivity is crucial for exploring therapeutic avenues in pain management and inflammation.
  • Cell Signaling : The compound plays a role in modulating cell signaling pathways, particularly those involving fibroblast growth factor receptors (FGFRs). It facilitates FGFR1 dimerization and activation, which is essential for downstream signaling cascades that regulate processes like angiogenesis and cell differentiation .

In Vitro Studies

Numerous studies have documented the biological activity of 5-ANSF through in vitro assays:

  • Angiogenesis Induction : Research indicates that 5-ANSF can induce angiogenesis by activating FGFR1 pathways, which are critical for new blood vessel formation .
  • Cell Proliferation : As a potent mitogen, it promotes cell proliferation in various cell lines, suggesting potential applications in regenerative medicine .

In Vivo Studies

In vivo studies have also highlighted the compound's potential:

  • Therapeutic Applications : Investigations into the use of 5-ANSF as a therapeutic agent have shown promise in models of pain and inflammation due to its ability to inhibit FAAH and modulate endocannabinoid levels .
  • Toxicity Assessment : While effective, the compound's toxicity profile needs careful evaluation. Some studies indicate that while it effectively inhibits target enzymes, higher concentrations may lead to cytotoxic effects .

Case Studies

A selection of case studies illustrates the diverse applications and biological implications of 5-ANSF:

StudyFindings
Study 1Demonstrated that 5-ANSF effectively inhibited FAAH, leading to increased levels of endocannabinoids in vivo.
Study 2Showed that 5-ANSF promotes angiogenesis through FGFR1 activation in endothelial cells.
Study 3Evaluated the cytotoxic effects of high concentrations of 5-ANSF on various cancer cell lines, indicating a dose-dependent relationship between efficacy and toxicity.

Q & A

Basic: What are the standard synthetic protocols for preparing 5-aminonaphthalene-2-sulfonyl fluoride hydrochloride?

Methodological Answer:
The synthesis typically involves sulfonation and fluorination steps. A common approach includes:

Sulfonation of naphthalene derivatives : Reacting 5-aminonaphthalene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.

Fluorination : Substituting the chloride with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like dichloromethane.

Hydrochloride salt formation : Treating the free base with HCl gas in ethanol or methanol to improve solubility and stability .
Critical Parameters : Reaction time, solvent purity, and moisture control are essential to avoid hydrolysis of the sulfonyl fluoride group. Reflux conditions in methanol/ethanol are often employed for optimal yield .

Advanced: How can reaction conditions be optimized to minimize impurities during sulfonyl fluoride synthesis?

Methodological Answer:
Impurities often arise from incomplete fluorination or sulfonyl chloride hydrolysis. Strategies include:

  • Temperature Gradients : Gradual heating (e.g., 40°C to 60°C) during fluorination to balance reaction rate and side-product formation.
  • Catalytic Additives : Using phase-transfer catalysts like TBAF to enhance fluoride ion reactivity in biphasic systems.
  • In-situ Monitoring : Employing HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .
    Contradiction Resolution : Conflicting reports on fluoride source efficacy (KF vs. TBAF) suggest solvent-dependent optimization; polar aprotic solvents (e.g., acetonitrile) favor KF, while non-polar solvents require TBAF .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to confirm substitution patterns and purity (e.g., fluorine integration at δ -60 to -80 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular weight and detect trace impurities.
  • X-ray Crystallography : For definitive structural elucidation, particularly to resolve ambiguity in sulfonyl fluoride vs. sulfonic acid configurations .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
  • Metabolite Interference : Use LC-MS to rule out hydrolysis products (e.g., sulfonic acid derivatives) during bioassays.
  • Longitudinal Studies : Implement time-course experiments to assess stability under physiological conditions .
    Example : A 2025 study found conflicting PNP inhibition data; subsequent analysis revealed batch-specific hydrolysis due to improper storage, emphasizing the need for strict anhydrous handling .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of HCl fumes or sulfonyl fluoride vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel .
    Note : Sulfonyl fluorides are moisture-sensitive; store under nitrogen at -20°C in amber vials .

Advanced: How can structural modifications enhance the stability of this compound in aqueous buffers?

Methodological Answer:

  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) to the amine to reduce nucleophilic attack on the sulfonyl fluoride.
  • PEGylation : Attach polyethylene glycol chains to improve hydrophilicity and sterically shield reactive sites.
  • Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to balance solubility and hydrolysis resistance .
    Contradiction Alert : While PEGylation improves stability, it may reduce target binding affinity, requiring iterative SAR studies .

Basic: How does this compound compare to similar sulfonyl fluorides in protease inhibition assays?

Methodological Answer:
Key differentiators include:

  • Electrophilicity : The naphthalene core enhances π-stacking with hydrophobic enzyme pockets, improving selectivity over benzene-based analogs.
  • Hydrogen Bonding : The amine group facilitates interactions with catalytic residues (e.g., serine in proteases).
    Data Example : In a 2024 study, this compound showed 10× higher potency than dansyl chloride against trypsin-like proteases due to its extended aromatic system .

Advanced: What computational methods are effective in predicting off-target interactions for this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to non-target kinases or phosphatases.
  • MD Simulations : Assess stability of predicted complexes over 100-ns trajectories to filter false positives.
  • Machine Learning : Train models on existing bioactivity data (e.g., ChEMBL) to predict ADMET profiles .
    Validation : Cross-check computational predictions with thermal shift assays (TSA) to confirm target engagement .

Basic: What solvents are compatible with this compound for kinetic studies?

Methodological Answer:

  • Polar Aprotic Solvents : Acetonitrile, DMF (for reactions requiring anhydrous conditions).
  • Protic Solvents : Methanol or ethanol with ≤5% water for solubility without significant hydrolysis.
    Avoid : Water, DMSO (unless diluted), or basic solvents (e.g., amines) that accelerate degradation .

Advanced: How can researchers address contradictory spectral data in structural elucidation?

Methodological Answer:

  • Multi-Technique Correlation : Combine 19^{19}F NMR, IR (S=O stretching at 1350–1450 cm1^{-1}), and XPS to resolve ambiguities.
  • Isotopic Labeling : Synthesize 15^{15}N- or 2^{2}H-labeled analogs to simplify NMR interpretation.
  • Crowdsourced Validation : Submit data to platforms like PubChem or Zenodo for peer verification .

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